![molecular formula C24H22N2O3 B2635741 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 314257-86-8](/img/structure/B2635741.png)
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” is a chemical compound with the CAS Number: 33723-33-0. It has a molecular weight of 296.33 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point range of 147-152 degrees Celsius . It is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Rearrangement
Khalafy et al. (2002) demonstrated that certain isoxazolones substituted with a nitropyridine group and various phenyl derivatives, including 4-methoxyphenyl, can undergo reactions to form imidazo[1,2-a]pyridines and indoles. Specifically, the 4-methoxyphenyl derivative resulted in a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole, highlighting the chemical versatility of such compounds in synthetic chemistry (Khalafy, Setamdideh & Dilmaghani, 2002).
Antibacterial Activity
Research by Al-Hiari et al. (2006) revealed that certain indole derivatives, including those with a 4-methoxyphenyl substituent, exhibit significant antibacterial properties. Specifically, 4-(Trifluoromethyl)phenyl derivatives showed higher antibacterial potency than their 4-(methoxycarbonyl)phenyl counterparts, indicating the potential use of these compounds in developing new antibacterial agents (Al-Hiari, Qaisi, El-Abadelah & Voelter, 2006).
Antioxidant and Cytotoxic Properties
Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives, including those with 4-methoxyphenyl substituents, for their in vitro antioxidant and cytotoxicity properties. The derivatives exhibited moderate antioxidant properties and demonstrated that the Maillard reaction could be utilized to generate β-carboline antioxidants with significant biological activity (Goh, Koh, Yam, Azhar, Mordi & Mansor, 2015).
Cancer Therapeutic Potential
Rao et al. (2011) developed an efficient method for synthesizing 3-substituted indoles, including derivatives with a 4-methoxyphenyl substituent. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating their potential as cancer therapeutics (Rao, Chhikara, Shirazi, Tiwari, Parang & Kumar, 2011).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-7-9-18(10-8-16)24-23(20-5-3-4-6-22(20)25-24)21(15-26(27)28)17-11-13-19(29-2)14-12-17/h3-14,21,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQKWNLCPCDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)
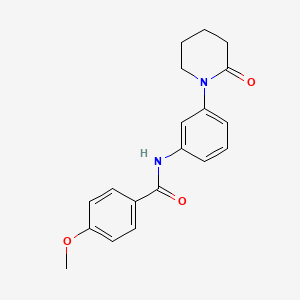



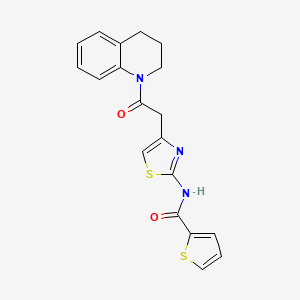
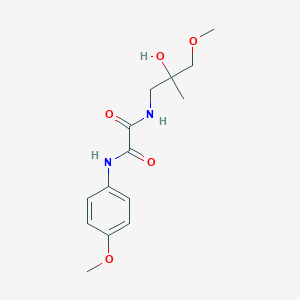
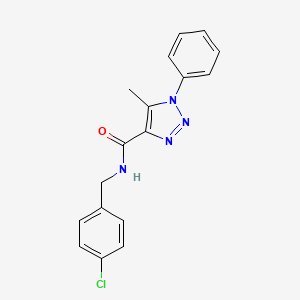
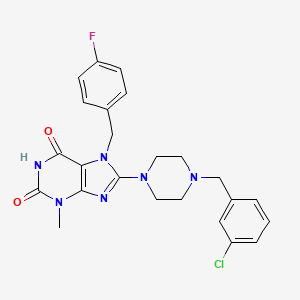
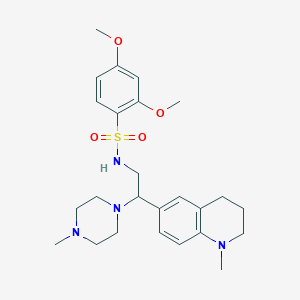
![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)